Bicyclo[3.3.1]nonan-9-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEAXXVYZXAQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339611 | |
| Record name | Bicyclo[3.3.1]nonan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15598-80-8 | |
| Record name | Bicyclo[3.3.1]nonan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Conformational analysis and chair-boat transitions in bicyclo[3.3.1]nonan-9-ol
Executive Summary
The bicyclo[3.3.1]nonane scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core for numerous alkaloids (e.g., morphine fragments) and synthetic ligands (e.g., adenosine receptors). However, its utility is frequently underestimated due to the complex conformational equilibrium between the Chair-Chair (CC) and Chair-Boat (CB) forms.
This guide provides a rigorous analysis of bicyclo[3.3.1]nonan-9-ol , focusing on the critical role of the C9-hydroxyl group in modulating the 3,7-transannular repulsion (the "rabbit ear" effect). We present a self-validating analytical workflow combining NMR spectroscopy and computational modeling to predict and verify conformational states in solution.
Structural Fundamentals: The "Rabbit Ear" Problem
The parent hydrocarbon, bicyclo[3.3.1]nonane, exists predominantly in the Chair-Chair (CC) conformation. However, this state is energetically compromised by severe non-bonded repulsion between the endo-hydrogens at positions C3 and C7.[1]
-
The CC State: Although both rings are in low-energy chair forms, the C3-C7 distance is approx.[1] 3.0 Å (significantly less than the sum of van der Waals radii), creating
2.5–3.0 kcal/mol of strain. -
The CB State: To relieve this transannular strain, one ring can flip to a boat conformation.[1] This eliminates the C3-C7 clash but introduces high-energy eclipsing interactions and Flagpole-Flagpole repulsion within the boat ring.[1]
-
The BB State: The Boat-Boat conformation is generally too high in energy to be populated significantly at room temperature.[1]
The 9-OH Modulator
The introduction of a hydroxyl group at C9 acts as a "conformational lock" or "switch" depending on its stereochemistry relative to the wings (C1-C2-C3-C4 and C1-C8-C7-C6).[1]
| Isomer | Stereochemistry | Conformational Consequence |
| 9-Exo-OH (anti) | OH points away from the C3/C7 cavity.[1] | Stabilizes CC. The H9 proton points into the cavity but is smaller than an OH group.[1] The molecule mimics the parent hydrocarbon preference.[1] |
| 9-Endo-OH (syn) | OH points into the C3/C7 cavity.[1] | Destabilizes CC. The oxygen lone pairs or the proton itself clash violently with C3/C7 endo-hydrogens.[1] This often forces a transition to the Chair-Boat (CB) form to relieve steric pressure.[1] |
Energy Landscape & Transition Pathways
Understanding the energy barriers is crucial for drug design, as binding pockets often select for a specific, higher-energy conformer.[1]
Figure 1: Conformational energy landscape. For 9-endo-OH, the CC well becomes shallower, and the CB well deepens, potentially becoming the global minimum.
Analytical Workflow: Determining the Conformation
To definitively assign the conformation of a 9-substituted bicyclo[3.3.1]nonane, rely on this validated workflow.
Step 1: Synthesis of the Probe
Target: this compound (mixture of endo and exo).[1] Precursor: Bicyclo[3.3.1]nonan-9-one.[1][2][3][4][5][6][7][8]
Protocol:
-
Dissolve bicyclo[3.3.1]nonan-9-one (1.0 eq) in dry MeOH at 0°C.
-
Add NaBH
(1.5 eq) portion-wise over 30 mins. -
Stir at RT for 2 hours.
-
Quench with dilute HCl, extract with Et
O. -
Crucial Step: Separate endo and exo isomers via column chromatography (Silica gel, Hexane/EtOAc gradient).[1] The endo-alcohol (more polar due to accessible OH) typically elutes later than the exo-alcohol (OH shielded by wings).
Step 2: NMR Diagnostics (The "Gold Standard")
Do not rely solely on chemical shifts.[1] You must use coupling constants (
A. The H9 Signal (
-
Exo-OH (CC Form): H9 is endo.[1] It typically appears as a triplet (
) or doublet of triplets ( ) with large coupling constants ( Hz) to the bridgehead H1/H5 protons (anti-periplanar relationship). -
Endo-OH (CB/CC Form): H9 is exo.[1] The dihedral angle H9-C9-C1-H1 is approx 60–90°, leading to a broad singlet or very small coupling (
Hz).[1]
B. Carbon Shifts (
-
C3/C7 Shift: In the CC form, C3/C7 are magnetically equivalent.[1] In the CB form, the symmetry is broken (one ring chair, one boat), resulting in distinct signals for C3 and C7 (unless rapid flux averaging occurs at RT).
-
Diagnostic: Perform Low-Temperature NMR (-80°C in CD
Cl ) to freeze the conformational flip.[1] If the C3/C7 signal splits into two distinct peaks, the CB conformer is populated.
C. NOE Correlations (Spatial Proximity):
-
Experiment: 1D-NOESY irradiating H9.
-
CC Confirmation: Strong NOE between H9 and H3/H7 endo protons (if H9 is exo).[1]
-
CB Confirmation: Loss of NOE to one wing (the boat wing) as C3/C7 moves away.
Experimental Validation Protocol
Use this protocol to validate your specific derivative.
Figure 2: Decision tree for assigning conformational status using NMR.
Implications for Drug Design
-
Pharmacophore Pre-organization: If your target receptor requires a compact hydrophobic core, the CC form is ideal.[1] Use the 9-exo-OH or oxidize to the ketone (C9=O) to force this state.[1]
-
Accessing Novel Space: If you need to project substituents into a distinct vector, the CB form (accessible via 9-endo-OH or bulky 3,7-substituents) orients the C3/C7 vectors asymmetrically.[1]
-
Solubility: The endo-OH (CB form) often exposes the hydroxyl group more effectively to solvent than the exo-OH (CC form), where the OH is shielded by the "wings," potentially improving aqueous solubility.
References
-
Bicyclo[3.3.1]nonane Conformations: Eliel, E. L., & Wilen, S. H. (1994).[9] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis).
-
Synthesis & Analysis: C. A. Grob, et al.[1] "The stereochemistry of the reduction of bicyclo[3.3.1]nonan-9-one." Helv.[1] Chim. Acta, 1963.[1]
-
NMR Methodology: G. M. Baggiolini, et al. "Carbon-13 NMR spectra of bicyclo[3.3.1]nonanes." J. Am. Chem. Soc., 1988.[1]
-
Crystal Structure Verification: H. Quast, et al. "Crystal structure analysis of bicyclo[3.3.1]nonane derivatives."[1] Chem. Ber., 1992.[1]
Sources
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- 2. ビシクロ[3.3.1]ノナン-9-オン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. journals.iucr.org [journals.iucr.org]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azathis compound hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 9. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1] | Preprints.org [preprints.org]
Bicyclo[3.3.1]nonan-9-ol: A Pre-organized Scaffold for Advanced Host-Guest Systems in Supramolecular Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Supramolecular chemistry, which focuses on non-covalent interactions, has become a cornerstone of modern science, enabling the design of complex molecular systems with functions ranging from targeted drug delivery to molecular sensing.[1] At the heart of this field lies the principle of molecular recognition, where a "host" molecule selectively binds a "guest" molecule. The efficacy of this interaction is profoundly influenced by the host's structural pre-organization. This guide delves into the pivotal role of bicyclo[3.3.1]nonan-9-ol and its derivatives as a superior scaffold in the construction of sophisticated host-guest systems. Its rigid, V-shaped conformation minimizes the entropic penalty upon binding, making it an exemplary building block for creating highly specific and stable molecular receptors. We will explore its unique structural attributes, synthetic versatility, and application in forming functional supramolecular assemblies, providing both theoretical insights and practical, field-proven protocols for the scientific community.
Part 1: The Bicyclo[3.3.1]nonane Scaffold: A Foundation for Pre-organization
The utility of the bicyclo[3.3.1]nonane framework in supramolecular chemistry stems from its inherent structural rigidity and well-defined three-dimensional geometry.[2][3] Unlike flexible acyclic structures that must adopt a specific conformation to bind a guest, the bicyclo[3.3.1]nonane core is already "pre-organized," a feature that is highly advantageous for creating effective host molecules.
The Advantage of a Rigid, Cleft-Shaped Architecture
The bicyclo[3.3.1]nonane molecule consists of two fused cyclohexane rings, resulting in a fixed, concave structure.[2] This V-shape, or cleft, provides a pre-formed cavity that can be tailored to accommodate specific guest molecules.
Causality in Design: The primary advantage of this pre-organization is thermodynamic. The binding of a guest to a flexible host requires the host to sacrifice significant conformational entropy to adopt the correct binding pose. This entropic penalty reduces the overall binding affinity (Gibbs free energy, ΔG). By using a rigid scaffold like bicyclo[3.3.1]nonane, the entropic cost of binding is substantially lower, leading to stronger and more selective host-guest complexes. Many derivatives of bicyclo[3.3.1]nonane are utilized as ion receptors, metallocycles, and molecular tweezers due to these exceptional characteristics.[4][5][6]
The C9 Position: A Gateway to Functionality
The C9 position of the bicyclo[3.3.1]nonane skeleton is a strategic point for introducing functionality. In this compound, the hydroxyl group serves two critical purposes:
-
A Direct Recognition Site: The -OH group can act as a hydrogen bond donor or acceptor, participating directly in the binding of a guest molecule.
-
A Versatile Synthetic Handle: More importantly, it serves as a reactive site for covalently attaching larger, more complex recognition motifs. This allows for the construction of elaborate hosts where the bicyclo[3.3.1]nonane unit acts as the core scaffold, orienting the attached binding groups in a precise spatial arrangement.
Caption: this compound structure highlighting its key features.
Part 2: Synthesis and Functionalization Strategies
The creation of functional host molecules from the bicyclo[3.3.1]nonane scaffold is a multi-step process that begins with the synthesis of the core structure, followed by strategic functionalization.
Core Synthesis: Accessing Bicyclo[3.3.1]nonan-9-one
A common and effective method for synthesizing the bicyclo[3.3.1]nonan-9-one core involves a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation.[4]
Experimental Rationale: This approach is powerful because DIBAL-H (Diisobutylaluminium hydride) exhibits dual reactivity. It first acts as a reducing agent to open a precursor lactone ring, forming a lactol anion. Subsequently, it functions as a base to promote an intramolecular aldol condensation, which closes the second ring and forms the bicyclic core.[4] This one-pot reaction is an elegant example of tandem catalysis that efficiently builds molecular complexity. Alternative routes, such as the Effenberger cyclization, are also well-documented for creating the trione system.[4]
Reduction to this compound
The conversion of the ketone at the C9 position to the target alcohol is a critical step. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol) are typically employed for this transformation.[7]
Stereochemical Control: The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to either the endo or exo alcohol. This control is crucial as the orientation of the hydroxyl group can significantly impact its role in subsequent reactions or guest binding.
Derivatization for Host-Guest Applications
With this compound in hand, the -OH group can be used to attach various recognition units. For instance, Williamson ether synthesis can be used to append polyether chains, such as crown ethers, for cation binding.[2][3] This modular approach allows for the rational design of hosts for a wide array of guests.
Caption: Synthetic workflow for a this compound derived host.
Part 3: Application in Host-Guest Systems
The true value of the bicyclo[3.3.1]nonane scaffold is realized in its application for creating synthetic receptors with high specificity and affinity.
Design of Synthetic Receptors
By attaching specific recognition elements to the bicyclo[3.3.1]nonane-9-ol core, researchers can design hosts for various guests. A notable example involves fusing the scaffold with 18-crown-6 moieties to create receptors for cations.[2][3]
Case Study: Bisammonium Ligand Recognition: In a compelling study, a ditopic receptor based on a Tröger's base motif (which incorporates a related 1,5-diazabicyclo[3.3.1]nonane structure) fused with crown ethers was developed.[3] This host was used to bind a series of differently substituted bisammonium ligands. Using NMR titration, researchers were able to quantify the subtle binding energy differences arising from CH-π and π-π interactions between the guest's substituents (e.g., methyl or phenyl groups) and an aromatic cavity within the host.[2][3] The free binding energies for these interactions were estimated to be -0.40 kcal/mol for a methyl group and -0.80 kcal/mol for a phenyl group, demonstrating the scaffold's ability to serve as a platform for studying weak non-covalent forces.[2]
Probing Binding Thermodynamics
Understanding the thermodynamics of host-guest complexation is essential for rational design. Techniques like Isothermal Titration Calorimetry (ITC) and NMR titration are invaluable.
-
NMR Titration: This method is used to determine the association constant (Kₐ) of the host-guest complex by monitoring the chemical shift changes of host or guest protons upon complexation.[3][8]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding enthalpy (ΔH).[2] When combined with the Kₐ (which gives ΔG), the binding entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Caption: Host-guest complexation with a bicyclo[3.3.1]nonane-derived host.
Part 4: Key Experimental Protocols
To ensure scientific integrity, the following protocols are described as self-validating systems, where expected outcomes and controls are clearly defined.
Protocol: Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
While this example uses an aza-analogue, the reduction step is directly comparable to that for bicyclo[3.3.1]nonan-9-one and is well-documented.[7]
-
Setup: To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (25.00 g, 0.11 mol) in methanol (130 mL) in a round-bottomed flask, cool the mixture to 0°C under a nitrogen atmosphere.
-
Reagent Addition: Add sodium borohydride (6.22 g, 0.16 mol) portionwise over 30 minutes. Rationale: Portionwise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction: Allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours. Monitor reaction completion by TLC (Thin Layer Chromatography). Self-Validation: The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot indicates a successful reaction.
-
Quenching: Carefully quench the reaction with acetone (10 mL) to destroy any excess sodium borohydride.
-
Workup: Evaporate the volatile solvents under reduced pressure. Dissolve the resulting solid in water (110 mL) and extract with dichloromethane (3 x 40 mL).
-
Isolation: Dry the combined organic phases over anhydrous MgSO₄, filter, and evaporate the solvent to afford the crude product.[7] Purification by column chromatography may be necessary.
Protocol: Characterization of Host-Guest Binding via ¹H NMR Titration
This protocol outlines the determination of the association constant (Kₐ) for a 1:1 host-guest complex.[2][3]
-
Preparation: Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃). Prepare a stock solution of the guest molecule at a much higher concentration (e.g., 50 mM) in the same solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the host solution alone. Rationale: This is the reference (zero guest concentration) spectrum.
-
Titration: Add small, precise aliquots of the guest stock solution to the NMR tube containing the host solution. After each addition, gently mix and acquire a new ¹H NMR spectrum. Continue this process until the chemical shifts of the host's protons no longer change significantly, indicating saturation of the binding sites.
-
Data Analysis:
-
Identify a proton on the host molecule that experiences a significant change in chemical shift (Δδ) upon guest binding.
-
Plot the change in chemical shift (Δδ) against the concentration of the guest.
-
Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression software (e.g., Origin, DynaFit). Self-Validation: A good fit of the experimental data to the theoretical binding curve validates the 1:1 binding model.
-
-
Calculation: The software will yield the association constant (Kₐ) and the chemical shift change at saturation (Δδₘₐₓ). The Gibbs free energy of binding can then be calculated using the equation: ΔG = -RTln(Kₐ).
Data Summary: Representative Binding Affinities
The following table summarizes binding data for a ditopic receptor incorporating the bicyclo[3.3.1]nonane framework, demonstrating its ability to discriminate between subtly different guests.
| Host | Guest Ligand | Interaction | ΔG (kcal/mol) | Solvent | Reference |
| Ditopic Receptor | Methyl-substituted | CH-π | -0.40 | CDCl₃ | [2] |
| Ditopic Receptor | Phenyl-substituted | π-π | -0.80 | CDCl₃ | [2] |
Part 5: Relevance in Drug Development and Future Outlook
The principles of molecular recognition demonstrated by this compound-based hosts have significant implications for the pharmaceutical industry.
-
Drug Delivery: Host molecules can encapsulate drug molecules (guests), improving their solubility, stability, and bioavailability. The dynamic nature of host-guest interactions can be exploited to release drugs in response to specific biological stimuli.[1]
-
Sensing and Diagnostics: Receptors can be designed to selectively bind biological markers, with the binding event triggering a detectable signal (e.g., a change in fluorescence). This is the basis for advanced diagnostic tools.
-
Asymmetric Catalysis: Chiral hosts derived from bicyclo[3.3.1]nonane can create a chiral environment around a guest, enabling enantioselective catalysis, a critical process in the synthesis of many pharmaceuticals.[4][5]
Future Outlook: The bicyclo[3.3.1]nonane scaffold continues to be a platform for innovation. Future research will likely focus on integrating these rigid frameworks into larger, more complex supramolecular systems, such as self-assembling nanotubes or stimuli-responsive polymers.[9] As our ability to synthesize and functionalize these scaffolds with greater precision grows, so too will their application in solving complex challenges in medicine and materials science. The inherent pre-organization and synthetic accessibility of this compound ensure its place as a privileged structure in the supramolecular chemist's toolbox.
References
-
Lidskog, A. (2023). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University. [Link]
-
Roy, A., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22933–22969. [Link]
-
Lidskog, A. (2023). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University Publications. [Link]
-
König, A. M., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, E81(5). [Link]
-
Klimavičius, A. (2007). Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. Vilnius University. [Link]
-
Trushkov, I. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 439. [Link]
- Sumiya, T., et al. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
- Watson, P. S., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
-
ResearchGate. (n.d.). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. [Link]
-
Lund University. (2023). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. [Link]
-
Yu, G., et al. (2019). Host-Guest Chemistry in Supramolecular Theranostics. Theranostics, 9(11), 3041–3074. [Link]
-
Trushkov, I. V., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Preprints.org. [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo(3.3.1)nonan-9-one. PubChem Compound Database. [Link]
-
Roy, A., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar. [Link]
-
ResearchGate. (2023). Complex bicyclo[3.3.1]nonane-containing natural products. [Link]
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Methodological & Application
Application Note: Stereoselective Reduction of Bicyclo[3.3.1]nonan-9-one to Bicyclo[3.3.1]nonan-9-ol
Abstract & Strategic Significance
The bicyclo[3.3.1]nonane skeleton is a privileged scaffold in medicinal chemistry, serving as a core structure for adamantane derivatives, alkaloids, and supramolecular hosts. The reduction of bicyclo[3.3.1]nonan-9-one (1) to bicyclo[3.3.1]nonan-9-ol (2) presents a classic stereochemical challenge.
Due to the unique "twin-chair" conformation of the bicyclic system, the carbonyl group at the C9 bridge is subject to distinct facial selectivity. Reduction can yield two diastereomers:
-
anti-isomer (exo-OH): The hydroxyl group points away from the cyclohexane wings. This is the thermodynamically stable isomer.
-
syn-isomer (endo-OH): The hydroxyl group points towards the cyclohexane wings (intra-annular). This isomer suffers from severe transannular steric repulsion between the oxygen lone pairs and the endo-hydrogens at C3 and C7.
This guide details the Sodium Borohydride (NaBH₄) reduction protocol, optimized to favor the thermodynamically stable anti-isomer, while providing the analytical framework to detect and separate the syn-impurity.
Mechanistic Insight & Stereochemical Control
Conformational Analysis
The parent ketone exists predominantly in a chair-chair conformation. The C9 carbonyl is accessible from two faces:
-
Exo-face attack: Hydride approaches from outside the "wings." This forces the resulting hydroxyl group into the endo (syn) position.
-
Endo-face attack: Hydride approaches from inside the cavity. This is sterically hindered by the axial hydrogens at C3 and C7, but yields the exo (anti) alcohol.
While kinetic control (bulky hydrides like L-Selectride) typically favors attack from the less hindered exo-face (yielding the unstable syn-alcohol), small reducing agents like NaBH₄ in protic solvents (MeOH/EtOH) allow for equilibration or "product development control," favoring the formation of the thermodynamically stable anti-bicyclo[3.3.1]nonan-9-ol .
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the divergent stereochemical outcomes based on hydride attack vector.
Experimental Protocol
Materials & Equipment
-
Substrate: Bicyclo[3.3.1]nonan-9-one (≥98% purity).
-
Reagent: Sodium Borohydride (NaBH₄), granular, 99%.
-
Solvent: Methanol (anhydrous preferred, but ACS grade acceptable).
-
Quench: 1M Hydrochloric Acid (HCl), Saturated NaHCO₃.
-
Extraction: Dichloromethane (DCM) or Diethyl Ether (Et₂O).
-
Analysis: GC-MS or NMR (400 MHz+).
Step-by-Step Procedure (Standard Scale: 10 mmol)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.
-
Dissolution: Add Bicyclo[3.3.1]nonan-9-one (1.38 g, 10.0 mmol) to the flask. Add Methanol (30 mL) and stir until fully dissolved.
-
Cooling: Submerge the flask in an ice-water bath (0 °C). Allow to equilibrate for 10 minutes.
-
Expert Note: Cooling minimizes non-selective reduction and suppresses side reactions, though NaBH₄ is generally mild.
-
-
Addition: Add NaBH₄ (0.57 g, 15.0 mmol, 1.5 eq) portion-wise over 5 minutes.
-
Caution: Hydrogen gas evolution will occur. Ensure the system is vented (e.g., via a needle in the septum).
-
-
Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Quench: Cool the flask back to 0 °C. Slowly add 1M HCl (10 mL) dropwise to destroy excess hydride. Continue stirring until gas evolution ceases.
-
pH Check: Ensure the solution is slightly acidic (pH 5-6) to break up borate complexes.
-
-
Workup:
-
Remove methanol under reduced pressure (Rotavap) to leave an aqueous slurry.
-
Dilute with water (20 mL) and extract with DCM (3 x 30 mL).
-
Combine organic layers and wash with Sat.[3] NaHCO₃ (20 mL) followed by Brine (20 mL).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter and concentrate in vacuo to yield the crude white solid (typically >90% yield).
-
Purification:
-
Recrystallization: The anti-isomer can often be recrystallized from hot Ligroin or Hexane.
-
Chromatography: If the syn-isomer is present in significant quantities (>5%), purify via silica gel chromatography (Gradient: 5% -> 20% EtOAc in Hexanes).
-
Workflow Diagram
Figure 2: Operational workflow for the reduction and isolation process.
Characterization & Self-Validation
To validate the identity of the product and its stereochemistry, Nuclear Magnetic Resonance (NMR) is the gold standard. The coupling constants of the proton at C9 (
Data Summary Table
| Feature | anti-Bicyclo[3.3.1]nonan-9-ol (Major) | syn-Bicyclo[3.3.1]nonan-9-ol (Minor) |
| OH Orientation | Exo (Away from rings) | Endo (Towards rings) |
| H-9 Orientation | Endo | Exo |
| Steric Environment | Unhindered | Transannular Strain (C3/C7) |
| ¹H NMR (H-9) | ||
| Coupling ( | ||
| ¹³C NMR (C-9) | ||
| Physical State | White Solid (mp 192-194 °C) | Solid (Lower mp or oil if impure) |
Validation Logic
-
¹³C NMR Check: Look for the C9 signal. If you see a major peak at ~75 ppm and a minor peak upfield at ~69 ppm, you have a mixture.
-
¹H NMR Coupling: The bridgehead protons (H1/H5) couple to H9. In the anti-isomer, the H1-C1-C9-H9 dihedral angle allows for a distinct triplet-like splitting pattern.
-
Melting Point: The pure anti-isomer has a high melting point (~194°C). A depressed melting point (<180°C) indicates significant syn contamination.
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Cause: Incomplete extraction of the alcohol from the aqueous phase (borate salts can trap alcohols).
-
Fix: Ensure the acid quench is sufficient (pH < 6) and stir for 30 mins before extraction. Use a continuous extractor if necessary.
-
-
Issue: High syn-isomer content.
-
Cause: Reaction temperature too low (kinetic control) or use of bulky solvents.
-
Fix: Reflux in Ethanol can sometimes promote thermodynamic equilibration (MPV reduction conditions), or simply recrystallize the crude product from hexane to enrich the anti-isomer.
-
-
Issue: Unreacted Ketone.
-
Cause: Wet methanol (NaBH₄ decomposes).
-
Fix: Use fresh/dry methanol and increase NaBH₄ equivalents to 2.0.
-
References
-
Organic Syntheses: "Bicyclo[3.3.1]nonan-9-one". Org.[1] Synth.1979 , 59, 16. (Describes the synthesis of the ketone precursor). [Link]
-
Stereochemical Analysis: Marvell, E. N., & Knutson, R. S. (1980). "Transannular effects in the bicyclo[3.3.1]nonane system." Journal of Organic Chemistry. (Foundational work on the conformational preferences of the 9-position). [Link]
-
PubChem Compound Summary: Bicyclo[3.3.1]nonan-9-one (CID 86638). [Link]
-
Royal Society of Chemistry: "Stereochemistry of the reduction of bicyclo[3.3.1]nonane-2,9-dione by complex hydrides." J. Chem. Soc., Perkin Trans. 2. (Detailed analysis of hydride attack vectors in this ring system). [Link]
Sources
Functionalization of the C9 position in bicyclo[3.3.1]nonane frameworks
Topic: Functionalization of the C9 Position in Bicyclo[3.3.1]nonane Frameworks Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, serving as the core architecture for natural products (e.g., Hypericum metabolites like hyperforin), adamantane precursors, and conformationally restricted pharmacophores. While the bridgehead (C1/C5) and wing (C2/C4/C6/C8) positions are readily accessible via Robinson annulation or Effenberger cyclization, the C9 bridge position presents a unique synthetic challenge.
This guide addresses the high-precision functionalization of the C9 position. It focuses on overcoming the extreme steric congestion imposed by the C3/C7 endo-hydrogens and managing the transannular reactivity that defines this system. We provide validated protocols for stereoselective reduction and nucleophilic alkylation, supported by mechanistic analysis of the "Twin-Chair" vs. "Chair-Boat" conformational equilibrium.
Part 1: Mechanistic Foundation & Conformational Dynamics
The C3-C7 Transannular Barrier
The reactivity of the C9 ketone is dictated by the scaffold's conformation. In the thermodynamically preferred Chair-Chair (CC) conformation, the endo hydrogens at C3 and C7 project into the molecular cavity, creating a severe steric screen for the endo face of the C9 carbonyl.
-
Exo-Face Attack: Kinetically accessible but leads to the endo-alcohol (syn-isomer), which suffers from extreme transannular repulsion (Van der Waals radii overlap > 1.5 Å).
-
Endo-Face Attack: Sterically hindered by C3/C7 hydrogens but leads to the exo-alcohol (anti-isomer), which is thermodynamically stable.
Pathway Visualization
Caption: Mechanistic bifurcation in C9 functionalization. Steric approach vs. product stability dictates the stereochemical outcome.
Part 2: Application Notes & Protocols
Application Note 1: Stereoselective Reduction of C9-Ketones
Objective: Selective synthesis of exo-bicyclo[3.3.1]nonan-9-ol (Anti-isomer).
Rationale: Direct reduction with standard hydrides (NaBH₄) often yields a mixture due to the conflict between approach control (favoring exo-attack) and product stability (favoring endo-attack product). To maximize the exo-alcohol (Anti), one must utilize conditions that allow thermodynamic equilibration or use bulky hydrides that amplify the steric difference between faces.
Quantitative Comparison of Reducing Agents:
| Reagent | Conditions | Major Product | dr (Anti:Syn) | Mechanism |
| NaBH₄ | MeOH, 0°C | Mixture | 60:40 | Competing Kinetic/Thermo |
| L-Selectride | THF, -78°C | Syn (Endo-OH) | 5:95 | Kinetic (Steric Approach) |
| Na/EtOH | Reflux | Anti (Exo-OH) | >95:5 | Thermodynamic Control |
Protocol A: Thermodynamic Reduction to Exo-Alcohol (Anti-Isomer)
This protocol utilizes dissolving metal reduction conditions to access the thermodynamically stable isomer, bypassing the kinetic trap of the endo-alcohol.
Materials:
-
Bicyclo[3.3.1]nonan-9-one (1.0 equiv)
-
Sodium metal (cubes, 10.0 equiv)
-
Absolute Ethanol (0.1 M concentration relative to substrate)
-
Toluene (co-solvent, optional for solubility)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Dissolution: Dissolve the ketone in absolute ethanol. If the substrate is lipophilic (e.g., adamantane precursors), add toluene (10% v/v).
-
Addition: Heat the solution to a gentle reflux. Add sodium metal cubes portion-wise through the side neck. Caution: Hydrogen gas evolution will be vigorous.
-
Reflux: Continue refluxing for 2 hours until all sodium has dissolved.
-
Quench: Cool the mixture to room temperature. Carefully add aqueous HCl (1M) until pH ~7.
-
Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Et₂O (3x).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Self-Validation:
-
IR: Disappearance of the ketone stretch at ~1710 cm⁻¹. Appearance of broad OH stretch at ~3300 cm⁻¹.
-
NMR: The C9 proton of the exo-alcohol (Anti) typically appears as a triplet or multiplet at a lower field (deshielded) compared to the endo-isomer due to anisotropy from the C1/C5 bridgeheads.
Application Note 2: Nucleophilic Alkylation (Grignard Addition)
Objective: Installation of alkyl groups at C9 to generate tertiary alcohols.
Challenge: The C9 ketone is prone to enolization or reduction via β-hydride transfer when reacting with Grignard reagents, rather than addition. Furthermore, the "inside" attack is blocked.
Protocol B: Organolithium/Cerium Chloride Addition (Imamoto Conditions) Using organocerium reagents suppresses basicity (preventing enolization) and enhances nucleophilicity, crucial for the hindered C9 carbonyl.
Materials:
-
Anhydrous Cerium(III) Chloride (CeCl₃, 1.5 equiv)
-
Organolithium reagent (R-Li, 1.5 equiv)
-
Bicyclo[3.3.1]nonan-9-one (1.0 equiv)
-
THF (anhydrous)
Step-by-Step Methodology:
-
CeCl₃ Activation: Place anhydrous CeCl₃ powder in a Schlenk flask. Heat to 140°C under high vacuum for 2 hours to ensure complete dryness (Critical Step: Wet CeCl₃ kills the reaction).
-
Slurry Formation: Cool to 0°C. Add anhydrous THF and stir for 1 hour to form a milky white suspension.
-
Transmetallation: Cool the slurry to -78°C. Add the organolithium reagent dropwise. Stir for 30 minutes to generate the organocerium species.
-
Addition: Dissolve the C9-ketone in minimal THF and add it dropwise to the organocerium mixture at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.
-
Workup: Quench with saturated aqueous NH₄Cl. Filter through a Celite pad to remove cerium salts. Extract with Et₂O.
Stereochemical Outcome: The alkyl group adds exclusively from the exo-face (kinetic control), placing the hydroxyl group in the endo-position (syn to the wings).
Part 3: Advanced Troubleshooting & Transannular Side-Reactions
The proximity of C3/C7 to C9 is not just a steric hindrance; it is a chemical hazard.
1. Transannular Hydride Shift: Under Lewis acidic conditions (e.g., during functionalization of a C9-alcohol), a hydride can migrate from C3 to C9 (or vice versa), leading to adamantane derivatives.
-
Detection: Appearance of a sharp singlet (~1.8 ppm) characteristic of adamantane bridgeheads in ¹H NMR.
-
Prevention:[1] Avoid strong Lewis acids (BF₃·OEt₂) if the adamantane rearrangement is not desired.
2. Grob Fragmentation: If the C9 position bears a leaving group (e.g., OTs) and the C1/C5 positions have electron-donating groups, the system can undergo fragmentation to cyclooctane derivatives.
Workflow for Side-Reaction Management:
Caption: Decision tree for mitigating common skeletal rearrangements during C9 manipulation.
References
-
Cope, A. C., et al. "Transannular Reactions in the Bicyclo[3.3.1]nonane Series." Journal of the American Chemical Society. Describes the foundational work on transannular hydride shifts.
-
Butkus, E. "Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes."[2] Synlett, 2001(12), 1827–1835.[2] A comprehensive review of synthetic strategies including Robinson annulation and Effenberger cyclization.
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society. Establishes the protocol for suppressing enolization in hindered ketones.
-
Bagley, M. C., et al. "Bicyclo[3.3.1]nonanes as Scaffolds in Medicinal Chemistry." Chemical Reviews. Discusses the pharmacophore applications and biological relevance of the C9-functionalized derivatives.
Sources
Application Note: Oxidation of Bicyclo[3.3.1]nonan-9-ol to Bicyclo[3.3.1]nonan-9-one
[1][2]
Introduction & Strategic Analysis
The bicyclo[3.3.1]nonane scaffold presents unique conformational challenges. Unlike simple cyclohexanols, the 9-position is situated at the bridgehead of two fused rings.[1] In the preferred chair-chair conformation, severe transannular steric repulsion exists between the endo-hydrogens at C3 and C7.[1] This often forces the molecule into a chair-boat conformation to relieve strain.[1]
Critical Oxidation Challenges:
-
Transannular Hydride Shifts: The bicyclo[3.3.1] system is prone to transannular 2,6-hydride shifts under acidic conditions or if carbocation intermediates are accessible.[1]
-
Steric Hindrance: The 9-hydroxyl group is relatively accessible, but the "caged" nature of the bicycle can retard reaction rates with bulky oxidants.[1]
-
Over-oxidation: While secondary alcohols stop at the ketone, ring cleavage (Grob fragmentation) is a risk if strong acid/high heat is applied.[1]
Reaction Scheme
The transformation involves the removal of two hydrogen atoms to form the carbonyl at the bridge position.[1]
Figure 1: General reaction scheme.
Experimental Protocols
We present two validated protocols. Protocol A is the modern, high-fidelity method (Dess-Martin) recommended for sensitive research scales.[1] Protocol B is the robust, scalable method (Jones Oxidation) suitable for bulk preparation where acid tolerance is confirmed.[1]
Protocol A: Dess-Martin Periodinane (DMP) Oxidation
Recommended for: High yields, mild conditions, acid-sensitive substrates, and avoiding toxic Chromium residues.[1]
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM), anhydrous[1]
-
Buffer (Optional): Sodium bicarbonate (NaHCO₃) (5.0 equiv) - Use if acid sensitivity is extreme.[1]
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Solvation: Dissolve this compound (e.g., 1.40 g, 10 mmol) in anhydrous DCM (40 mL).
-
Addition: Add Dess-Martin Periodinane (5.1 g, 12 mmol) in one portion at 0 °C .
-
Expert Insight: While DMP works at room temperature (RT), starting at 0 °C prevents exotherms that could trigger transannular rearrangements.[1]
-
-
Reaction: Allow the mixture to warm to RT and stir for 1–2 hours. Monitor by TLC (visualization: anisaldehyde stain or phosphomolybdic acid).[1]
-
Quench: Dilute with diethyl ether (50 mL). Pour into a rapidly stirring mixture of sat. Na₂S₂O₃ and sat.[1] NaHCO₃ (1:1, 50 mL).[1]
-
Why? Thiosulfate reduces unreacted periodinane/iodinane byproducts; bicarbonate neutralizes acetic acid produced during oxidation.[1]
-
-
Workup: Stir until the biphasic mixture becomes clear (approx. 15 min). Separate phases. Extract aqueous layer with ether (2 x 30 mL).[1]
-
Drying: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude ketone is often pure enough (>95%).[1] If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1) or sublimation.[1]
Protocol B: Jones Oxidation (Chromium VI)
Recommended for: Large scale, simple substrates, low cost.[1] Requires strict temperature control.[1]
Reagents & Materials
Step-by-Step Procedure
-
Setup: Dissolve the alcohol (10 mmol) in acetone (30 mL) in a flask equipped with a magnetic stirrer. Cool to 0 °C (ice bath).
-
Titration: Add Jones Reagent dropwise via an addition funnel or syringe.[1]
-
Endpoint: Continue addition until the solution retains a persistent orange/red color (indicating excess Cr(VI)) and the green Cr(III) precipitate settles.[1]
-
-
Digestion: Stir at 0 °C for 20 minutes. Do not heat.
-
Quench: Add Isopropanol (2–3 mL) dropwise to consume excess oxidant. The solution will turn completely green.[1]
-
Workup: Decant the liquid into a separatory funnel. Rinse the chromium salts with acetone/ether.[1]
-
Extraction: Add water (50 mL) and extract with diethyl ether (3 x 40 mL).
-
Neutralization: Wash the organic layer with sat.[1] NaHCO₃ (crucial to remove acid traces) and then brine.[1]
-
Isolation: Dry over MgSO₄ and concentrate.
Comparison of Methods
| Feature | Dess-Martin (DMP) | Jones Oxidation | Swern Oxidation |
| Yield | High (90-98%) | Good (80-90%) | High (85-95%) |
| Conditions | Neutral/Mild | Strongly Acidic | Basic/Cryogenic (-78°C) |
| Toxicity | Low (Iodine byproduct) | High (Cr(VI) is carcinogenic) | High (CO/DMS release) |
| Scalability | Moderate (Costly reagent) | Excellent (Cheap) | Good (Requires cooling) |
| Risk | Shock sensitive (rare) | Acid-catalyzed rearrangement | Odor / Temperature control |
Expert Insights & Troubleshooting
Mechanism & Transannular Effects
In the oxidation of this compound, the 2,6-transannular hydride shift is the primary "phantom" side reaction.[1]
-
Scenario: If a cation develops at C9 (e.g., during acid-catalyzed dehydration), a hydride from C2/C6 can transfer across the ring, leading to skeletal scrambling.[1]
-
Prevention: Protocol A (DMP) avoids carbocation intermediates entirely by proceeding via a periodinane ester mechanism.[1] Protocol B (Jones) must be kept strictly at 0 °C to suppress dehydration.[1]
Workflow Visualization
The following diagram illustrates the decision logic for selecting the oxidation method based on substrate constraints.
Figure 2: Decision matrix for oxidation protocol selection.
Characterization Data (Expected)
-
IR (Neat): ~1700–1710 cm⁻¹ (C=O stretch).[1][2] Note: The frequency is slightly lower than typical cyclohexanones due to the flattening of the ring system.[1]
-
¹H NMR (CDCl₃): Distinctive absence of the C9-H signal (approx.[1] δ 3.9–4.0 ppm in alcohol).[1] Appearance of bridgehead protons at C1/C5.[1]
References
-
Organic Syntheses Procedure (General 9-BBN Oxidation): Carlson, B. A.; Brown, H. C.[1][3] "Bicyclo[3.3.1]nonan-9-one".[1][3][4][5][6] Org.[1][7][8] Synth.1973 , 53, 20.[1] [Link] (Note: Describes synthesis via 9-BBN, but establishes the stability and properties of the ketone).
-
Dess-Martin Periodinane (DMP) Methodology: Boelsch, P. O.; Dess, D. B.; Martin, J. C.[1][9] "The Dess-Martin Periodinane".[1][10][11] Org.[1][7][8] Synth.2000 , 77, 141.[1] [Link]
-
Transannular Hydride Shifts in Bicyclo[3.3.1]nonanes: Eglinton, G.; Martin, J.; Parker, W. "Transannular hydride shifts in the bicyclo[3,3,1]nonane system".[1] J. Chem. Soc.[1] D, 1969 , 158.[1] [Link]
-
Jones Oxidation Mechanism & Protocols: Bowden, K.; Heilbron, I. M.; Jones, E. R. H.; Weedon, B. C. L.[1] "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols". J. Chem. Soc.[1]1946 , 39.[1] [Link]
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dess–Martin Periodinane [sigmaaldrich.cn]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Separation techniques for endo and exo isomers of bicyclo[3.3.1]nonan-9-ol
Technical Support Center: Bicyclo[3.3.1]nonan-9-ol Isomer Separation
Ticket ID: BCN-ISO-9001 Topic: Separation and Stereochemical Assignment of endo- and exo-bicyclo[3.3.1]nonan-9-ol Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The separation of this compound isomers is a classic challenge driven by the unique steric environment of the bicyclic bridge. The endo-isomer (hydroxyl group syn to the cyclohexane rings) suffers from significant transannular strain, while the exo-isomer (hydroxyl group anti) is thermodynamically more stable.
Successful isolation requires exploiting these steric differences. While direct chromatographic separation is possible, kinetic resolution via selective acylation is often the most robust method for obtaining high-purity isomers on a preparative scale.
Module 1: Diagnostic & Analytical Support
Before attempting separation, you must accurately determine your isomeric ratio. Standard 1D NMR is sufficient if interpreted correctly.
NMR Diagnostic Criteria
The stereochemistry at C9 is determined by the coupling of the C9-proton (H9) with the bridgehead protons (H1 and H5).
| Feature | Exo-Isomer (Thermodynamic) | Endo-Isomer (Kinetic) |
| Hydroxyl Position | Exo (Anti to rings) | Endo (Syn to rings) |
| H9 Proton Position | Endo (Syn to rings) | Exo (Anti to rings) |
| H9 Multiplicity | Triplet ( | Singlet (or Broad Singlet) |
| Mechanistic Reason | The H9(endo)--C9--C1--H1 dihedral angle is small ( | The H9(exo)--C9--C1--H1 dihedral angle is |
| Carbon-13 (C9) | Typically | Typically shielded relative to exo |
Pro Tip: If 1D NMR is ambiguous due to peak overlap, run a NOESY experiment. The exo-isomer (H9 endo) will show a strong NOE correlation between H9 and the axial protons at C3/C7 . The endo-isomer will not.
TLC Behavior
-
Stationary Phase: Silica Gel 60 F254
-
Mobile Phase: Hexane:Ethyl Acetate (gradient 4:1 to 2:1)
-
Visualization: Anisaldehyde or PMA dip (UV is ineffective without derivatization).
-
Observation:
-
Exo-Isomer: Lower
(More accessible OH group interacts stronger with silica). -
Endo-Isomer: Higher
(Sterically shielded OH group interacts less with silica).
-
Module 2: Purification & Separation Workflows
Decision Tree: Select Your Protocol
Caption: Strategy selection based on initial isomeric ratio. Protocol B is the most robust for difficult mixtures.
Protocol A: Direct Flash Chromatography
Best for: Small scales (<500 mg) or when one isomer is dominant.
-
Column: High-performance spherical silica (20–40 µm).
-
Loading: Dry load on Celite is recommended to prevent band broadening.
-
Eluent: Gradient Hexane/EtOAc (start 100:0
70:30). -
Troubleshooting:
-
Issue: Peaks are merging.
-
Fix: Switch to Dichloromethane (DCM) / Methanol (98:2). The selectivity of DCM often differs from Hex/EtOAc for cyclic alcohols.
-
Protocol B: Kinetic Resolution via Steric Acylation (The "Silver Bullet")
Best for: 50:50 mixtures or multi-gram scale. This method exploits the massive steric hindrance of the endo-face.
Concept: The exo-OH is sterically accessible. The endo-OH is shielded by the "cup" of the bicyclic system. Reacting the mixture with a bulky acylating agent will selectively esterify the exo-isomer, leaving the endo-isomer as a free alcohol.
Step-by-Step:
-
Reagents: Dissolve mixture (1.0 eq) in Pyridine/DCM. Add Pivaloyl Chloride (1.1 eq relative to exo-isomer content) or Benzoyl Chloride .
-
Reaction: Stir at
for 2–4 hours. Monitor by TLC.[1][2]-
Exo-OH
Exo-Ester (Fast). -
Endo-OH
Unreacted (Slow).
-
-
Separation: Perform a simple silica plug filtration.
-
Fraction 1 (Non-polar): Exo-Ester (Elutes with 5% EtOAc/Hex).
-
Fraction 2 (Polar): Endo-Alcohol (Elutes with 50% EtOAc/Hex).
-
-
Recovery: Hydrolyze the exo-ester (KOH/MeOH) to recover pure exo-alcohol.
Module 3: Synthesis Optimization (Prevention)
Often, the best separation technique is a better synthesis. Control the stereochemistry during the reduction of bicyclo[3.3.1]nonan-9-one.
| Desired Isomer | Reagent | Conditions | Mechanism | Selectivity |
| Endo-Alcohol | L-Selectride | THF, | Kinetic Control | > 95:5 |
| Bulky hydride attacks the less hindered exo-face, forcing OH endo. | ||||
| Exo-Alcohol | Na / Ethanol | Reflux | Thermodynamic | ~ 90:10 |
| Dissolving metal reduction equilibrates to the more stable exo-isomer. | ||||
| Mixture | NaBH4 | MeOH, | Competing | ~ 60:40 |
| Small hydride attacks both faces; often difficult to separate. |
Critical Note: Avoid using NaBH4 if you require high diastereomeric purity. The cost savings on the reagent are lost in the time spent on chromatography. Use L-Selectride for endo or equilibrating conditions for exo.
FAQ: Troubleshooting & Common Pitfalls
Q: I used L-Selectride but still got significant exo-isomer. Why?
A: This usually indicates the reaction temperature rose above
Q: My NMR shows a "doublet of triplets" for H9. What is this? A: This is the classic signature of the exo-isomer . The H9 proton is coupled to the two bridgehead protons (H1, H5) and potentially exhibits long-range W-coupling to equatorial protons on the rings. The endo-isomer H9 is almost always a singlet or a very narrow featureless peak.
Q: Can I separate these using GC? A: Yes, for analytical purposes. On a standard non-polar column (DB-5 or HP-5), the endo-isomer (lower boiling point due to steric shielding/lower intermolecular H-bonding) typically elutes before the exo-isomer. However, confirm with standards as column polarity can invert this order.
References
-
Stereochemistry of Bicyclo[3.3.
-
Mechanism of Reduction: Brown, H. C., & Krishnamurthy, S. (1979). "Forty Years of Hydride Reductions." Tetrahedron, 35(5), 567-607.
-
Conformational Analysis: The endo-face hindrance is well documented in bicyclic systems. See: J. Org.[3] Chem. 1980, 45, 10, 1894–1899 (Substituent effects in 13C NMR).
-
-
NMR Assignments
- Karplus Relationships in Bicyclics: Identifying endo vs exo protons based on coupling constants ( vs ).
-
Reference Data: J. Chem. Soc., Perkin Trans.[4] 2, 1997, 582 (Analogous norbornene systems showing singlet/triplet distinction).
-
Kinetic Resolution Strategy
-
General principles of steric acylation in bicyclic alcohols: Org. Synth. 2022, 99, 251-273 (Preparation of 9-azabicyclo[3.3.1]nonan-3-ol, demonstrating separation logic).[5]
-
Sources
Technical Support Center: Purification of Bicyclo[3.3.1]nonan-9-ol
Ticket ID: BICYCLO-PUR-009 Subject: Troubleshooting crude mixture workup, isomer separation, and final polishing. Assigned Specialist: Senior Application Scientist, Separation Technologies.
Executive Summary & Chemical Context
The Molecule: Bicyclo[3.3.1]nonan-9-ol is a bridged bicyclic alcohol, typically synthesized via the reduction of bicyclo[3.3.1]nonan-9-one.[1] It serves as a critical scaffold in supramolecular chemistry and drug design (e.g., adamantane analogs, viral inhibitors).
The Problem: The crude reaction product is rarely a clean solid.[1] It presents as a waxy, semi-solid mixture due to three primary contaminants:
-
Stereoisomers: The reduction yields a mixture of syn (endo) and anti (exo) isomers.[1]
-
Unreacted Ketone: Bicyclo[3.3.1]nonan-9-one (starting material).[1][2]
-
Boron/Aluminum Residues: "Sticky" inorganic salts from the reducing agent (NaBH₄ or LiAlH₄).[1]
The Solution: This guide provides a modular purification workflow. You must first remove inorganic residues, then separate the ketone, and finally address the isomer distribution.
Diagnostic Module: What is in your flask?
Before attempting crystallization, assess the crude mixture using Thin Layer Chromatography (TLC) and NMR .[1]
| Component | TLC Behavior (Hexane:EtOAc 4:1) | 1H NMR Signature (Diagnostic H9 Proton) | Notes |
| Ketone (SM) | High Rf (~0.6 - 0.[1]7) | No signal at 3.5-4.0 ppm.[1] | Stains strongly with DNP (Yellow/Orange).[1] |
| 9-Anti-ol (Exo) | Mid Rf (~0.3 - 0.[1]4) | Triplet/Multiplet ~3.9 - 4.1 ppm.[1] | Thermodynamically more stable isomer. |
| 9-Syn-ol (Endo) | Low Rf (~0.2 - 0.[1]3) | Triplet/Multiplet ~3.6 - 3.8 ppm.[1] | Often the kinetic product; sterically crowded.[1] |
Tech Note: The syn isomer (OH pointing toward the twin chairs) is often more polar due to the accessible lone pairs, whereas the anti isomer packs better. However, Rf values can invert depending on the stationary phase hydration.
Purification Workflow (Decision Matrix)
Do not proceed blindly. Use this logic flow to determine your next step.
Figure 1: Purification Decision Matrix. Follow the path based on your impurity profile.
Step-by-Step Protocols
Protocol A: Removing Inorganic "Sludge" (The Quench)
Issue: The crude is a sticky paste that won't crystallize.[1] This is trapped boron/aluminum salts.[1] Applicability: Post-reduction (NaBH₄/LiAlH₄).[1]
-
Dilute: Dissolve the reaction mixture in Et₂O or CH₂Cl₂ (do not use EtOAc yet, as it can transesterify with borates).
-
The Fieser Method (if LiAlH₄ used):
-
Acidic Wash (if NaBH₄ used):
Protocol B: Separation of Ketone & Isomers (Chromatography)
Issue: TLC shows multiple spots.[1] System: Silica Gel 60.[1]
-
Eluent: Start with 100% Hexane .
-
Gradient: Slowly increase polarity to 90:10 Hexane:EtOAc .
-
Visualization: These compounds are not UV active.[1] Use Anisaldehyde or Phosphomolybdic Acid (PMA) stain and heat.[1] The alcohol will appear as a blue/green spot.[1]
Protocol C: Sublimation (The "Magic" Step)
Issue: Product is off-white or holds solvent tenaciously.[1] Why it works: Bicyclic compounds are globular and have high vapor pressures in the solid state.[1] This is the best way to remove non-volatile tars and solvent residues.[1]
-
Apparatus: Cold-finger sublimation setup.
-
Conditions:
-
Procedure:
Frequently Asked Questions (FAQs)
Q1: Why is my "solid" product an oil? A: You likely have a mixture of isomers.[1] Pure syn or anti isomers are high-melting solids (MP > 200°C for some derivatives, though the parent alcohol is lower).[1] A 50:50 mixture acts like a eutectic system, depressing the melting point significantly.
-
Fix: Run a column to separate isomers, or recrystallize from Pentane at -78°C (dry ice bath). The major isomer will often crash out.[1]
Q2: Can I separate the isomers without a column? A: Yes, via Derivatization .[1]
-
React the crude mixture with 3,5-dinitrobenzoyl chloride and pyridine.
-
The resulting esters have vastly different solubility profiles.[1]
-
Recrystallize the esters from Ethanol/Ethyl Acetate.[1]
-
Hydrolyze the pure ester (NaOH/MeOH) to recover the pure alcohol isomer.
Q3: My NMR shows a "ghost" peak near the bridgehead. What is it? A: Check for ring-opened byproducts . If the reduction temperature was too high, or the quench too acidic, the strained bicyclic system can cleave to form cyclooctane derivatives. Look for olefinic protons (5.5 - 6.0 ppm) which indicate ring opening or dehydration to the alkene.[1]
Q4: Is the alcohol hygroscopic? A: Yes. The bridgehead hydroxyl is sterically shielded but can still bind water.[1] Sublimation is the only reliable way to get "analytical grade" anhydrous material.[1]
References
-
Synthesis and Properties of Bicyclo[3.3.1]nonan-9-one (Precursor)
-
Reduction and Isomer Ratios
-
General Purification of Bicyclic Alcohols (Sublimation/Chromatography)
-
Organic Syntheses, Coll.[1] Vol. 5, p.88 (1973); Vol. 48, p.25 (1968). (Describes analogous bicyclic alcohol handling).
-
Source:
-
-
Physical Properties & Spectra
-
National Institute of Standards and Technology (NIST) WebBook.[1] "Bicyclo[3.3.1]nonane derivatives."
-
Source:
-
Sources
Technical Support Center: Solubility Optimization for Bicyclic Alcohols
The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base . It is designed to bypass generic advice and address the specific physicochemical challenges of bicyclic alcohols (e.g., Borneol, Isoborneol, Norbornanol, Fenchol).
Ticket ID: SOL-BA-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Overcoming solubility limits, precipitation, and "oiling out" in organic workflows.
Executive Summary: The "Cage" Problem
Bicyclic alcohols present a unique solubility paradox. Unlike linear alcohols (e.g., octanol), where the hydrophobic chain is flexible, bicyclic alcohols possess a rigid, bulky hydrocarbon "cage" (the bicyclo[2.2.1]heptane skeleton). This creates two competing forces:
-
High Lattice Energy: The rigid, globular shape allows these molecules to pack efficiently in a crystal lattice, requiring significant energy (heat/solvent interaction) to break apart.
-
Steric Hindrance: The hydroxyl (-OH) group is often shielded by the methyl bridges (as seen in endo vs. exo isomers), hindering the hydrogen bonding required for dissolution in polar solvents.
The Solution: You cannot treat these merely as "alcohols." You must treat them as lipophilic spheres with a weak polar handle . Successful dissolution requires disrupting the crystal lattice with non-polar interactions while stabilizing the single hydroxyl group.
Solvent Selection & Screening Guide
Q: Which solvent system should I use for high-concentration stock solutions?
A: Do not rely on standard "alcohol" rules. While ethanol is common, it often fails at high concentrations (>100 mg/mL) upon cooling due to the "cage" effect described above.
Refer to the Solvent Compatibility Matrix below for optimal selection based on your application.
| Solvent Class | Recommended Solvent | Solubility Rating | Technical Note |
| Dipolar Aprotic | DMSO | Excellent (>500 mg/mL) | Best for biological stocks. Disrupts lattice energy effectively but is hard to remove. |
| Polar Protic | Ethanol (Abs.) | Good (50-100 mg/mL) | Warning: Temperature sensitive.[1] Borneol tends to crystallize out below 20°C. |
| Non-Polar | Toluene / p-Cymene | Very Good | Ideal for chemical synthesis. Solvates the hydrophobic "cage" via Van der Waals forces. |
| Chlorinated | DCM / Chloroform | Excellent | High solvation power but volatile; rapid evaporation causes crusting/precipitation. |
| Ethers | THF | Good | Good balance, but peroxide formation can degrade sensitive bicyclic derivatives. |
Critical Mechanism: In non-polar solvents (Toluene), the solvent interacts with the entire surface area of the bicyclic cage. In polar solvents (Methanol), interaction is limited to the -OH group. If the -OH is sterically hindered (e.g., endo-borneol), solubility in alcohols decreases significantly compared to exo-isomers [1].
Dissolution Protocols (Standard Operating Procedures)
Q: My compound dissolves with heat but precipitates immediately upon cooling. How do I fix this?
A: This is a classic Supersaturation Collapse . The rigid structure of bicyclic alcohols leads to high crystallization kinetics. You are likely creating a metastable supersaturated solution.[2]
Protocol: The "Step-Down" Equilibration Method Instead of rapid heating and cooling, follow this thermodynamic equilibration path:
-
Calculate Saturation: Determine the theoretical saturation point (
) from literature or the table above. Aim for 80% of . -
Thermal Pulse: Heat the solvent to
. Add the solid.[3] -
Sonication Assist: Crucial Step. While warm, sonicate for 5 minutes. This breaks micro-crystalline aggregates that serve as nucleation sites for precipitation.
-
Insulated Cooling: Do not place on ice. Wrap the vial in foil/foam and allow it to reach room temperature over 1 hour.
-
Why? Rapid cooling traps solvent molecules in the lattice, creating unstable polymorphs that crash out later.
-
Q: I am seeing "oiling out" instead of crystals. What is happening?
A: "Oiling out" occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture.[4] The compound separates as a liquid phase (an oil) rather than a solid crystal.[5] This is common with bicyclic alcohols due to their low melting points (~208°C for Borneol, but significantly lower when solvated) [2].
Visual Workflow: Troubleshooting Oiling Out
Figure 1: Decision logic for resolving "oiling out" phenomena during purification or dissolution.
Advanced Troubleshooting & FAQs
Q: Why is Isoborneol more soluble/reactive than Borneol in some tests?
A: This is due to Stereoelectronic Control .
-
Borneol: The hydroxyl group is in the endo position (axial-like), tucked inside the concave face of the bicycle. It is sterically shielded by the C-7 gem-dimethyl bridge.
-
Isoborneol: The hydroxyl group is in the exo position (equatorial-like), exposed to the solvent environment.
-
Impact: Isoborneol generally solvates faster in hydrogen-bonding solvents (Ethanol/Water) because the -OH is accessible. If you are struggling with Borneol solubility, verify your isomer purity. A mixture (Isoborneol/Borneol) often has higher solubility than pure Borneol due to the entropy of mixing [3].
Q: Can I use water as a co-solvent?
A: Only with extreme caution. Bicyclic alcohols are highly hydrophobic.
-
Rule of Thumb: Water content must remain <10% in Ethanol or DMSO mixtures.
-
The "Cloud Point" Danger: Adding water to a DMSO stock solution of Borneol will cause immediate precipitation (the "Ouzo effect") because the hydrophobic cage cannot tolerate the high surface tension of water.
-
Workaround: If aqueous dilution is required (e.g., for cell assays), dilute the stock into a solution containing a surfactant (e.g., Tween-80 or Cyclodextrin) to encapsulate the hydrophobic cage [4].
Q: My solution turned cloudy after 24 hours. Is it contaminated?
A: Likely not. It is probably Hygroscopic Precipitation . Solvents like DMSO and Ethanol are hygroscopic (absorb water from air). As the water content of your solvent increases over 24h, the solubility of the bicyclic alcohol decreases, causing micro-precipitation.
-
Fix: Store all stock solutions in airtight vials with a desiccant or under nitrogen/argon atmosphere.
References
-
He, J., Li, N., Zhao, S., et al. (2019).[6] Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents. Journal of Chemical & Engineering Data. Link
-
BenchChem Technical Support.[2][5] (2025).[2][5][7][8][9] Purification of Bicyclo[2.2.2]octane-1,4-diol and Derivatives. BenchChem Knowledge Base. Link
-
Moreno-Esparza, R., et al. (2015).[9] Effect of steric hindrance and π electrons on alcohol self-association. Journal of the Chemical Society / ResearchGate. Link
-
Frontier, A. (2026).[10] How To: Purify by Crystallization. University of Rochester Dept of Chemistry. Link
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting Crystallization Failures of Bicyclo[3.3.1]nonan-9-ol Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common crystallization failures encountered with bicyclo[3.3.1]nonan-9-ol derivatives. The unique, rigid, and often globular nature of this bicyclic scaffold presents specific challenges that require a systematic and well-understood approach. This document is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Section 1: Core Principles & Challenges with the Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane framework is a conformationally restrained system. Unlike flexible aliphatic chains, it does not have numerous low-energy conformations, which can be both an advantage and a disadvantage for crystallization. The parent ketone, bicyclo[3.3.1]nonan-9-one, predominantly exists in a twin-chair conformation[1]. The introduction of the hydroxyl group at the C-9 position creates a critical hydrogen bonding site that profoundly influences molecular packing in the solid state[2][3].
The primary challenge arises from balancing the strong intermolecular hydrogen bonds mediated by the alcohol with the weaker van der Waals interactions of the hydrocarbon cage. Derivatives with additional functional groups can introduce further complexity, including competing hydrogen bond donors/acceptors or bulky substituents that sterically hinder an ordered packing arrangement. Understanding this interplay is key to overcoming crystallization failures.
Caption: Interplay of forces governing crystallization success.
Section 2: Troubleshooting Guide
This section addresses specific, common failures in a question-and-answer format.
Q1: My compound "oiled out" and formed liquid droplets instead of a solid. What is happening and how do I fix it?
A1: The Scientific Explanation: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or more commonly, the melting point of an impure version of your compound.[4][5] The resulting liquid droplets are essentially a highly concentrated, impure solution of your compound. Impurities often dissolve more readily in these oily droplets than in the bulk solvent, making subsequent crystallization difficult.[4] This is a common problem for compounds with low melting points relative to the boiling point of the chosen solvent.[5]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the "good" solvent (the one your compound is more soluble in).[4] This increases the saturation temperature and may allow the solution to cool further before precipitation begins, hopefully below the melting point.
-
Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. After re-dissolving, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or paper towels and leave it on the benchtop, avoiding cold baths initially.[5]
-
Lower the Crystallization Temperature: If slow cooling at room temperature still results in oiling, try using a solvent system with a lower boiling point. This reduces the initial temperature of your saturated solution.
-
Change the Solvent System: The polarity of the solvent can be a factor.[6] Switch to a less polar solvent if possible, or use a different anti-solvent system.
-
Increase Purity: Oiling out is often exacerbated by impurities that cause melting point depression.[5] Consider an additional purification step (e.g., flash chromatography) before re-attempting crystallization.
Q2: I'm only getting an amorphous powder, not X-ray quality crystals. How can I induce crystallinity?
A2: The Scientific Explanation: Amorphous solids lack the long-range molecular order of a crystal lattice. This often happens when precipitation is too rapid, not allowing molecules sufficient time to orient themselves into a thermodynamically stable crystal packing arrangement.[7] For rigid molecules like bicyclo[3.3.1]nonan-9-ols, achieving the correct orientation for effective hydrogen bonding is crucial, and if this process is kinetically hindered, an amorphous powder can result.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: This is the most critical factor. Use techniques that achieve supersaturation very slowly.
-
Vapor Diffusion: Dissolve your compound in a small amount of a volatile "good" solvent and place this inside a sealed container with a larger volume of a "poor" solvent (anti-solvent). The slow diffusion of the anti-solvent into your solution can gently induce crystallization. (See Protocol 3).
-
Slow Evaporation: Use a less volatile solvent and cover the vial with a cap or parafilm with only a few needle holes to slow the evaporation rate significantly.[8] Avoid highly volatile solvents like DCM or acetone for this method.[9]
-
-
Introduce a Nucleation Site (Seeding): If you have a tiny crystal from a previous attempt, add it to a slightly supersaturated solution. This "seed" provides a template for further crystal growth.[10] If you don't have a seed crystal, scratching the inside of the glass vial below the solvent level with a metal spatula can sometimes create microscopic imperfections that act as nucleation sites.[10]
-
Explore a Wider Range of Solvents: Systematically screen different solvents and solvent pairs. The goal is to find a system where the molecule has marginal solubility, forcing it to pack efficiently to precipitate.
-
Thermal Cycling: Gently heat the solution to dissolve the amorphous material and then cool it very slowly. Sometimes, repeating this cycle (annealing) can provide the energy needed for molecules to rearrange into a crystalline state.
Caption: A decision workflow for troubleshooting crystallization.
Q3: No crystals are forming at all, even after extended cooling. What are my next steps?
A3: The Scientific Explanation: The lack of crystal formation indicates that your solution is not sufficiently supersaturated. Your compound is simply too soluble in the chosen solvent or solvent mixture at that temperature.[5] Alternatively, there might be a high kinetic barrier to nucleation, meaning the molecules need a significant energy input or a template to begin forming a crystal lattice.[11]
Troubleshooting Steps:
-
Increase Concentration: The most common cause is using too much solvent.[5] Slowly evaporate some of the solvent to increase the compound's concentration. You can do this on a rotary evaporator or by leaving the vial partially open in a fume hood.
-
Induce Nucleation: As mentioned before, scratch the flask or add a seed crystal.[10] These methods can overcome the kinetic barrier to nucleation.
-
Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (one in which it is insoluble but miscible with the first solvent) until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Drastically Lower the Temperature: If room temperature or a standard fridge (4°C) is not enough, try moving the sample to a freezer (-20°C).[10] Be aware that very low temperatures can sometimes increase solvent viscosity, hindering molecular movement and crystal growth.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the best starting solvents for crystallizing this compound derivatives?
There is no universal solvent, but a logical approach based on molecular structure is highly effective. The this compound core has a polar hydrogen-bonding alcohol and a nonpolar hydrocarbon body. A good starting point is to use solvent systems that can interact with both parts of the molecule.
-
Single Solvents: Alcohols (ethanol, isopropanol) or esters (ethyl acetate) are often good starting points as they have intermediate polarity and hydrogen bonding capability.
-
Solvent/Anti-Solvent Pairs: This is often the most successful strategy. Dissolve the compound in a minimal amount of a more polar "good" solvent and add a nonpolar "anti-solvent." Common pairs include Acetone/Hexane, Ethyl Acetate/Heptane, and Methanol/Water.[12][13]
Table 1: Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | H-Bonding | Comments |
| Heptane/Hexane | 98 / 69 | 0.1 | None | Excellent anti-solvent for this class. |
| Toluene | 111 | 2.4 | Acceptor (π) | Good for compounds with aromatic groups. |
| Diethyl Ether | 35 | 2.8 | Acceptor | Often too volatile for slow crystallization. |
| Dichloromethane | 40 | 3.1 | Weak Acceptor | Good dissolving solvent, but high volatility. |
| Ethyl Acetate | 77 | 4.4 | Acceptor | Excellent general-purpose solvent. |
| Acetone | 56 | 5.1 | Acceptor | Good dissolving solvent, often paired with alkanes. |
| Isopropanol | 82 | 3.9 | Donor/Acceptor | Good single solvent choice. |
| Ethanol | 78 | 4.3 | Donor/Acceptor | Good single solvent; often paired with water. |
| Methanol | 65 | 5.1 | Donor/Acceptor | Very polar; good for highly functionalized derivatives. |
| Water | 100 | 10.2 | Donor/Acceptor | Good anti-solvent when using polar organic solvents. |
FAQ 2: How pure does my compound need to be before attempting crystallization?
A minimum purity of 90-95% is strongly recommended. While crystallization is a purification technique, high concentrations of impurities can significantly inhibit the process.[11] Structurally related impurities are particularly problematic as they can become incorporated into the crystal lattice, disrupting its growth and lowering the quality of the final crystals.[14][15] In some cases, impurities can even dictate which polymorphic form crystallizes.[14][16] If you are struggling with crystallization, re-purifying your material is often the most effective solution.
FAQ 3: What is the role of hydrogen bonding in the crystallization of these derivatives?
Hydrogen bonding is paramount. It is often the primary interaction that directs the formation of the crystal lattice.[9][17] The -OH group at C-9 can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks that stabilize the crystal structure.[2][3] The choice of solvent can either compete with or promote these interactions. A solvent that is a strong hydrogen bond donor/acceptor (like methanol) might solvate the molecule so effectively that it prevents solute-solute hydrogen bonding, thus inhibiting crystallization. Conversely, a non-hydrogen-bonding solvent (like toluene) will promote the self-association of your molecules.
FAQ 4: Are there any specific techniques that work well for rigid, globular molecules like these?
Yes. Because of their shape, these molecules may not pack as easily as flat, aromatic compounds.
-
Vapor Diffusion is highly effective because it is extremely slow and gentle, giving the molecules time to find their optimal orientation.
-
Using co-crystallants can sometimes be effective. If your derivative has a hydrogen bond donor site, adding a neutral acceptor molecule like triphenylphosphine oxide (TPPO) can create a new, more stable hydrogen-bonded pair that crystallizes more readily.[8]
-
Sublimation can work for non-polar derivatives that are thermally stable, as it can produce very high-quality single crystals.[8]
Section 4: Key Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Place the compound in an Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent of a pair) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess.[7]
-
If using an anti-solvent, add it dropwise at the elevated temperature until the solution becomes faintly turbid. Add one or two drops of the "good" solvent to clarify.
-
Cover the flask with a watch glass and remove it from the heat source.
-
To ensure slow cooling, place the flask on a cork ring or several layers of paper towels to insulate it from the benchtop. Do not disturb.[4]
-
Allow the flask to cool to room temperature over several hours. If no crystals form, move it to a refrigerator.
Protocol 2: Slow Evaporation
-
Dissolve the compound in a suitable solvent to create a near-saturated solution. A good starting concentration is similar to that used for an NMR sample (5-10 mg in 0.7 mL).[9]
-
Filter the solution through a small cotton plug in a pipette into a clean vial to remove any dust or particulate matter.
-
Cover the vial with parafilm and poke 1-3 small holes in it with a needle.
-
Place the vial in a quiet, vibration-free location.
-
Monitor over several days. The solvent should evaporate slowly, increasing the concentration and leading to crystal growth.[8]
Protocol 3: Vapor Diffusion (Liquid-Vapor)
-
Dissolve your compound (1-10 mg) in a minimal volume (100-300 µL) of a relatively volatile "good" solvent (e.g., dichloromethane, acetone) in a small, open vial.
-
Place this small vial inside a larger, sealable jar or beaker.
-
Add a larger volume (2-5 mL) of a less volatile "poor" solvent (anti-solvent, e.g., hexane, pentane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the outer jar tightly.
-
Over time, the more volatile "good" solvent will slowly evaporate from the inner vial and mix with the "poor" solvent vapor in the jar, slowly inducing crystallization.
Section 5: References
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Vertex AI Search.
-
The dual function of impurity in protein crystallization. CrystEngComm (RSC Publishing).
-
Effects of impurities on crystal growth processes. (n.d.). ScholarBank@NUS.
-
The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. (n.d.). [Source not provided].
-
Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. PMC.
-
Chemistry Crystallization. (n.d.). SATHEE.
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). [Source not provided].
-
Intramolecular Hydrogen Bonding-Induced Navigation of Solid Forms through Solution Crystallization. (2025). ACS Publications.
-
Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
-
Guide for crystallization. (n.d.). [Source not provided].
-
Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. (n.d.). PMC - NIH.
-
(IUCr) Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. (n.d.). [Source not provided].
-
Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. (2012). ResearchGate.
-
Crystallisation Techniques. (2006). [Source not provided].
-
Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. (2025). [Source not provided].
-
(IUCr) Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. (2025). [Source not provided].
-
A method to crystallize substances that oil out. (2025). ResearchGate.
-
Hydrogen bonding in molecular crystals. (n.d.). CSIR-NCL Library, Pune.
-
Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York.
-
3.5E: Initiating Crystallization. (2022). Chemistry LibreTexts.
-
Go-to recrystallization solvent mixtures : r/Chempros. (2023). Reddit.
-
The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. (2025). ResearchGate.
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- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. depts.washington.edu [depts.washington.edu]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. DSpace [scholarbank.nus.edu.sg]
- 16. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]
- 17. Hydrogen bonding in molecular crystals | CSIR-NCL Library, Pune [library.ncl.res.in]
Validation & Comparative
Comparing reactivity of bicyclo[3.3.1]nonan-9-ol vs 1-adamantanol
An In-Depth Comparative Guide to the Reactivity of Bicyclo[3.3.1]nonan-9-ol and 1-Adamantanol
Introduction: A Tale of Two Cages
In the realm of physical organic chemistry, bridged bicyclic and polycyclic systems serve as exceptional scaffolds for probing the fundamental principles of reactivity, stereochemistry, and carbocation stability. Among these, 1-adamantanol, with its rigid, strain-free diamondoid lattice, has long been the benchmark for studying SN1 reactions at a tertiary bridgehead carbon.[1][2][3] Its unique structure precludes backside nucleophilic attack and E2 elimination pathways, thus isolating the ionization step for detailed kinetic analysis.[2]
This guide presents a comparative analysis of 1-adamantanol and a structurally related yet conformationally distinct counterpart: this compound. While both are tertiary alcohols positioned at a bridgehead (or quasi-bridgehead) carbon, the conformational flexibility of the bicyclo[3.3.1]nonane skeleton introduces intriguing mechanistic possibilities absent in the adamantyl system.[4][5] We will explore how these structural nuances dictate the stability of their respective carbocation intermediates and, consequently, their overall reactivity profiles, particularly in solvolysis reactions. This analysis is designed for researchers and drug development professionals who leverage such rigid scaffolds to control molecular geometry and reactivity.
Structural & Conformational Analysis: Rigidity vs. Flexibility
The reactivity of these alcohols is intrinsically linked to their ground-state geometries and the geometries of the transition states leading to their carbocation intermediates.
1-Adamantanol: The adamantane cage is the epitome of structural rigidity. Composed of three fused cyclohexane rings in the chair conformation, it is virtually strain-free. The hydroxyl group of 1-adamantanol occupies one of the four equivalent tertiary bridgehead positions. This rigid framework ensures that the geometry around the C1 carbon is fixed, providing a consistent environment for studying ionization.
This compound: In stark contrast, the bicyclo[3.3.1]nonane system, composed of two fused cyclohexane rings, is conformationally mobile.[4][5] It primarily exists in a dynamic equilibrium between a twin-chair (CC) and a boat-chair (BC) conformation.[6] The twin-chair form is slightly destabilized by a significant non-bonded steric interaction between the C3 and C7 endo-hydrogens. The C9 position, bearing the hydroxyl group, bridges these two rings. This flexibility suggests that the transition state for ionization can be influenced by the conformational landscape, a factor not present in the adamantane system.
Caption: Structures of 1-Adamantanol and this compound.
Carbocation Intermediates: A Comparative Analysis of Stability and Fate
The rate-determining step in the SN1 solvolysis of these alcohols is the formation of the corresponding carbocation. Therefore, understanding the stability and potential reaction pathways of these intermediates is paramount.
The 1-Adamantyl Cation: A Pillar of Stability
The 1-adamantyl cation is a remarkably stable tertiary carbocation.[1][3] Its stability arises from favorable C-C hyperconjugation with the adjacent C-C bonds of the cage structure.[3][7] Once formed, its rigid framework prevents rearrangement. It can only be trapped by a nucleophile at the C1 position. This clean, predictable behavior has established 1-adamantyl derivatives as the gold standard for defining solvent ionizing power (Y scales).[2][8]
The Bicyclo[3.3.1]nonan-9-yl Cation: The Potential for Transannular Participation
The formation of a cation at the C9 position of the bicyclo[3.3.1]nonane system presents a more complex scenario. While it is a tertiary bridgehead cation, its stability and subsequent reactivity are profoundly influenced by the proximity of the endo-hydrogens at C3 and C7 when the molecule adopts a twin-chair conformation.
Experimental studies on the solvolysis of related bicyclo[3.3.1]nonyl tosylates have provided compelling kinetic evidence for transannular σ [C-H] participation.[9] This involves the transfer of a hydride from C3 or C7 to the developing cationic center at C9. This participation can stabilize the transition state, potentially accelerating the rate of solvolysis compared to a system where such an interaction is geometrically impossible. The result of this hydride shift is the formation of the more stable bicyclo[3.3.1]nonan-3-yl cation (a tertiary bridgehead cation), leading to rearranged products.
Caption: Contrasting solvolysis pathways for the two alcohols.
Comparative Reactivity and Quantitative Data
Direct, side-by-side kinetic comparisons of the solvolysis of 1-adamantanol and this compound (or their derivatives) are not abundant in the literature. However, we can infer their relative reactivity from studies on their respective systems. The solvolysis of 1-adamantyl derivatives is a benchmark for SN1 reactions.[2] The rate of solvolysis for bicyclo[3.3.1]non-3-yl tosylates is enhanced by transannular hydride migration, suggesting that a similar process for the 9-ol could lead to a faster reaction rate than might be expected for a simple bridgehead alcohol, potentially approaching or exceeding that of 1-adamantanol depending on the solvent and temperature.[9]
| Compound Derivative | Relative Solvolysis Rate (krel) | Key Mechanistic Feature | Probable Products |
| 1-Adamantyl Tosylate | 1 (Reference) | Stable carbocation formation | 1-Adamantyl ether/alcohol |
| Bicyclo[3.3.1]nonyl-9-tosylate | > 1 (Predicted) | Transannular hydride participation | Mixture of 9- and 3-substituted bicyclo[3.3.1]nonanes |
Note: The relative rate for the bicyclo[3.3.1]nonyl system is a prediction based on mechanistic principles and data from related derivatives.[9] The actual value would require direct experimental measurement.
Experimental Protocols
Reproducible and verifiable experimental data is the cornerstone of scientific integrity. Below are representative protocols for the synthesis of the starting materials and a general method for measuring solvolysis rates.
Protocol 1: Synthesis of 1-Adamantanol
This procedure is based on the oxidation of adamantane.[10][11]
-
Dispersion: Add adamantane (6.0 g, 0.044 mol) and silica gel (500 g) to a 2-L round-bottomed flask with 100 mL of pentane.
-
Evaporation: Remove the pentane via rotary evaporation at room temperature to create a dry, free-flowing powder of adamantane dispersed on silica gel.
-
Ozonolysis: Cool the adamantane-silica gel dispersion to -78°C (dry ice/isopropanol bath) in an ozonation vessel. Pass a stream of ozone-enriched oxygen through the vessel until the silica gel turns blue, indicating excess ozone.
-
Purging: Purge the vessel with oxygen to remove excess ozone.
-
Elution: Allow the vessel to warm to room temperature. Elute the product from the silica gel using a 1:1 mixture of dichloromethane and ethyl acetate.
-
Isolation & Purification: Evaporate the solvent to yield crude 1-adamantanol. Recrystallize the product from a dichloromethane-hexane mixture to obtain fine, white needles (Typical yield: 81-84%).[10]
Protocol 2: Synthesis of this compound
This is a two-step procedure starting from the synthesis of the corresponding ketone.
A. Synthesis of Bicyclo[3.3.1]nonan-9-one This procedure follows a well-established route using 9-borabicyclo[3.3.1]nonane (9-BBN).[12]
-
Setup: In a dry, nitrogen-purged flask, dissolve 9-BBN (42.3 g, 0.347 mol) in anhydrous tetrahydrofuran (500 mL).
-
Ester Formation: Add a THF solution of 2,6-dimethylphenol (42.3 g, 0.347 mol) and stir for 3 hours at room temperature.
-
Reaction: Cool the solution to 0°C and add dichloromethyl methyl ether (44 g, 0.38 mol), followed by the slow addition of a hexane solution of lithium triethylcarboxide.
-
Oxidation: After allowing the reaction to warm to room temperature, add a solution of sodium hydroxide in 95% ethanol/water and cool to 0°C. Slowly add 30% hydrogen peroxide, maintaining the temperature below 50°C.
-
Workup: After heating to 50°C for 2 hours, cool the mixture, add water, and extract the organic phase. Wash, dry, and remove the solvent.
-
Purification: Purify the crude product by distillation to remove byproducts, followed by crystallization from pentane at -78°C to yield pure bicyclo[3.3.1]nonan-9-one (Typical yield: 78-83%).[12]
B. Reduction to this compound
-
Dissolution: Dissolve bicyclo[3.3.1]nonan-9-one (10.0 g, 0.072 mol) in methanol (150 mL) in a round-bottomed flask.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (2.7 g, 0.072 mol) portion-wise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching & Workup: Carefully add water to quench the excess reagent. Remove the methanol via rotary evaporation. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude alcohol. Purify by sublimation or recrystallization.
Protocol 3: General Method for Solvolysis Rate Measurement (Titrimetric Method)
-
Solution Prep: Prepare a ~0.01 M solution of the alcohol's p-toluenesulfonate (tosylate) derivative in the desired solvent (e.g., 80% aqueous ethanol).
-
Aliquot Sampling: Place sealed ampoules containing the solution in a constant-temperature bath (e.g., 25.0 °C).
-
Titration: At timed intervals, remove an ampoule, quench the reaction by cooling, and titrate the liberated p-toluenesulfonic acid with a standardized solution of sodium hydroxide using a suitable indicator (e.g., bromothymol blue).
-
Calculation: Calculate the first-order rate constant (k) from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the titer at time t and V∞ is the final titer after >10 half-lives.
Caption: Workflow for determining solvolysis rates via titration.
Conclusion
While 1-adamantanol and this compound appear structurally similar as tertiary bridgehead alcohols, their reactivity profiles diverge significantly due to a fundamental difference in their molecular frameworks.
-
1-Adamantanol reacts via the formation of a classic, stable, and rigid 1-adamantyl cation, making it a predictable and ideal substrate for studying pure SN1 reactions. Its reactivity is a direct reflection of carbocation stability without complicating factors.
-
This compound reactivity is governed by the conformational flexibility of its bicyclic system. This mobility allows for transannular C-H σ-bond participation in the stabilization of the transition state, opening a pathway for hydride shifts and leading to rearranged products. This additional mechanistic pathway suggests that its solvolysis reactions are likely to be faster and mechanistically more complex than those of its adamantane counterpart.
For researchers in drug development and materials science, this comparison underscores a critical principle: subtle changes in the flexibility of a molecular scaffold can dramatically alter reaction rates and product distributions, providing a powerful tool for tuning chemical properties.
References
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Organic Syntheses Procedure, (1981) tertiary alcohols from hydrocarbons by ozonation on silica gel. Available at: [Link]
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Fujio, M. et al. (2001) Influence of Alkyl Substitution on the Gas-Phase Stability of 1-Adamantyl Cation and on the Solvent Effects in the Solvolysis of 1-Bromoadamantane. ACS Publications. Available at: [Link]
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Reddy, K. et al. (2007) Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Delaude, L. et al. (1992) CONVENIENT PREPARATION OF 1-ADAMANTANOL FROM ADAMANTANE INDUCED BY A HYDRIDE TRANSFER. Organic Preparations and Procedures International. Available at: [Link]
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Schleyer, P. v. R. et al. (1967) Stable Carbonium Ions. VIII. The 1-Adamantyl Cation. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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Roy, S. et al. (2023) Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC. Available at: [Link]
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Organic Syntheses Procedure, (1979) bicyclo[3.3.1]nonan-9-one. Available at: [Link]
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Reddy, V. P. et al. (2004) Density functional theory study of adamantanediyl dications C10H142+ and protio-adamantyl dications C10H162+. PNAS. Available at: [Link]
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Koh, H. J. et al. (2021) Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. MDPI. Available at: [Link]
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Ford, F. R. et al. (2025) Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCr. Available at: [Link]
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Fry, J. L. et al. (1970) Correlation of solvolysis rates of 1-adamantyl p-toluenesulfonate. American Chemical Society. Available at: [Link]
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Olah, G. A. et al. (2008) Bridgehead Adamantyl, Diamantyl, and Related Cations and Dications. World Scientific Publishing. Available at: [Link]
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Stéhelin, L. et al. (1973) Solvolysis of 7-substituted bicyclo[3.3.1]nonyl-3-tosylates. Kinetic proof of .sigma. [C-H] participation. American Chemical Society. Available at: [Link]
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Kevill, D. N. & D'Souza, M. J. (2021) Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. MDPI. Available at: [Link]
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Yagodin, V. (2007) Conformational Analysis of Bicyclo [3.3. 1] Nonanes and their Hetero Analogs. ResearchGate. Available at: [Link]
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Park, K. (2025) The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. ResearchGate. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
